3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone
Description
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone derivative characterized by a trifluoromethyl group at the C1 position and an acetoxy-substituted phenyl ring at the C3 position. The acetoxy group likely enhances solubility and modulates interactions with biological targets, similar to other aryl-substituted trifluoropropanones .
Properties
CAS No. |
898787-77-4 |
|---|---|
Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
[3-(3,3,3-trifluoro-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H9F3O3/c1-7(15)17-9-4-2-3-8(5-9)6-10(16)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
JZHOGTMRQWYMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can be achieved through several methods. One common approach involves the reaction of 3-acetoxybenzaldehyde with trifluoroacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone .
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-Octylthio-1,1,1-Trifluoro-2-Propanone (OTFP)
3-(4-Biphenyl)-1,1,1-Trifluoro-2-Propanone
- Structure : Biphenyl substituent at C3.
- Properties: Molecular weight = 264.24 g/mol; XLogP3 = 4.3 (high lipophilicity) .
3-(Substituted Phenylthio)-1,1,1-Trifluoro-2-Propanones
- Examples: 3-(4-Bromo-phenylthio)-1,1,1-trifluoro-2-propanone (4-Br-PTTFP): Halogenated analog with enhanced inhibitory activity against esterases .
- Trends : Electron-withdrawing groups (e.g., Cl, Br) improve inhibition potency, while bulky groups (e.g., t-butyl) affect enzyme active site accessibility .
3-(3-Methylphenyl)-1,1,1-Trifluoro-2-Propanone
- Structure : Methyl-substituted phenyl ring at C3.
- Properties: Molecular weight = 202.17 g/mol; Limited commercial availability .
Structural and Functional Analysis
Table 1: Key Properties of Selected Trifluoro-2-Propanone Derivatives
Industrial and Regulatory Considerations
- Market Data : 1,1,1-Trifluoroacetone (parent compound) is used globally as a chemical intermediate, with consumption projections extending to 2046 .
Biological Activity
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry.
Synthesis
The synthesis of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can be achieved through various acylation methods. One effective approach involves the use of trifluoroacetic anhydride in the presence of appropriate substrates. The regioselectivity and reactivity of this compound are influenced by the presence of the acetoxy group and the trifluoromethyl moiety, which enhance its electrophilic character.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl ketones have shown potent effects against various bacterial strains. A study highlighted that certain trifluoromethyl ketones demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of trifluoromethyl ketones. A study reported that 1,1,1-trifluoro-3-phenyl-2-propanone exhibited neuroprotective effects against low K(+)-induced apoptosis in cerebellar granule neurons. This suggests that compounds like 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone may also possess similar neuroprotective properties due to their structural similarities .
Case Study 1: Antibacterial Activity
In a comparative study involving several trifluoromethyl-containing compounds, 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone was tested for its antibacterial activity against common pathogens. The results indicated that it exhibited moderate antibacterial activity with an MIC value comparable to established antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In vitro experiments were conducted using cerebellar granule neurons exposed to conditions inducing apoptosis. The results showed that treatment with 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone significantly reduced cell death compared to untreated controls, indicating potential therapeutic applications in neurodegenerative diseases.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
